![molecular formula C17H18N6O6 B12904035 2'-O-[(2-Nitrophenyl)methyl]adenosine CAS No. 61517-73-5](/img/structure/B12904035.png)
2'-O-[(2-Nitrophenyl)methyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-((2-nitrobenzyl)oxy)tetrahydrofuran-3-ol is a complex organic molecule with significant relevance in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a nitrobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-((2-nitrobenzyl)oxy)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Purine Base: The purine base is introduced via a nucleophilic substitution reaction, where the amino group of the purine attacks an electrophilic carbon on the tetrahydrofuran ring.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is attached through an etherification reaction, where the hydroxyl group on the tetrahydrofuran ring reacts with a nitrobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The purine base can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted purine derivatives.
Eigenschaften
CAS-Nummer |
61517-73-5 |
|---|---|
Molekularformel |
C17H18N6O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-[(2-nitrophenyl)methoxy]oxolan-3-ol |
InChI |
InChI=1S/C17H18N6O6/c18-15-12-16(20-7-19-15)22(8-21-12)17-14(13(25)11(5-24)29-17)28-6-9-3-1-2-4-10(9)23(26)27/h1-4,7-8,11,13-14,17,24-25H,5-6H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
USOXUDOPCMDEJH-LSCFUAHRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one](/img/structure/B12903952.png)
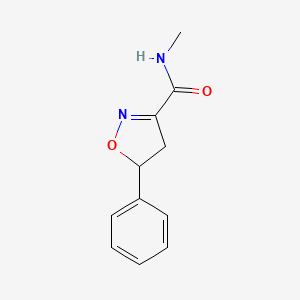
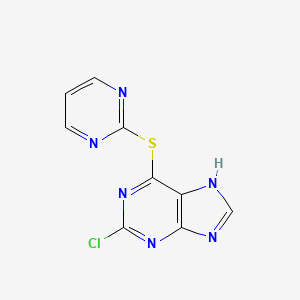
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)
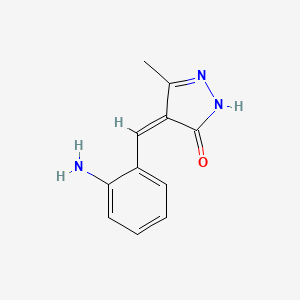
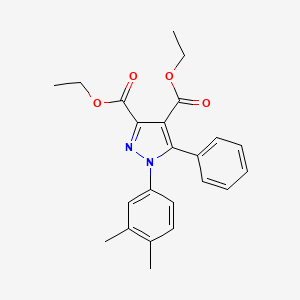
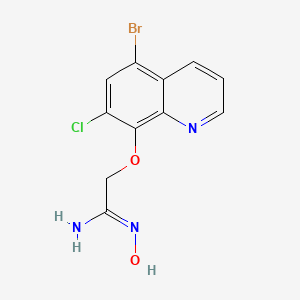
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
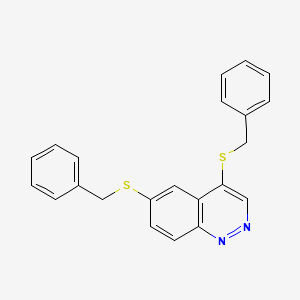
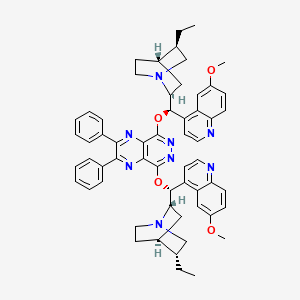
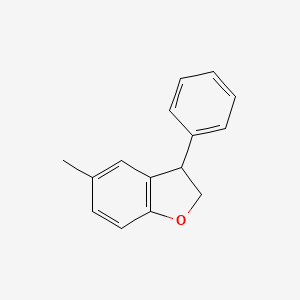
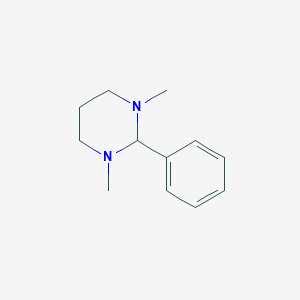
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/structure/B12904023.png)
